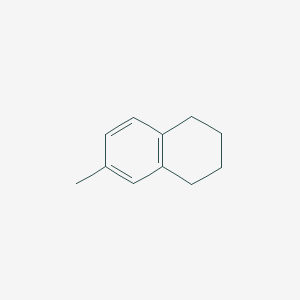

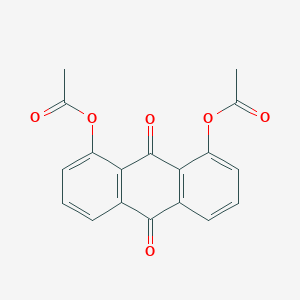

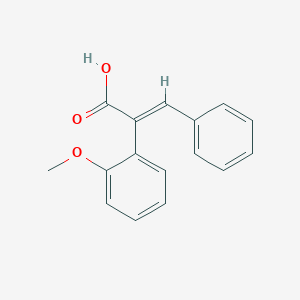

(E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Properties

(E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid and its related compounds have been the subject of various studies focusing on their synthesis and structural properties. The synthesis and separation of E and Z isomers of structurally similar compounds have been achieved, highlighting the importance of careful control over reaction conditions. For instance, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid were separated by selectively acidifying their sodium salts, and their structures were confirmed via X-ray single-crystal diffraction (Chenna et al., 2008). Additionally, the crystal structure of (E)-4-methoxycinnamic acid was investigated, revealing how molecules link into chains of rings, thereby forming a three-dimensional network structure through hydrogen bonds and weak intermolecular interactions (Yang et al., 2006).

Applications in Synthesis of Bioactive Compounds

Compounds structurally related to this compound have also been used as precursors in the synthesis of bioactive compounds. For example, 3-Aryltetronic acids, prepared from compounds including 3-(4-methoxyphenyl)tetronic acid, served as precursors for vulpinic acids, important mushroom or lichen pigments. This synthesis involved a sequence of reactions, highlighting the versatility of these compounds in complex organic syntheses (Mallinger et al., 2009).

Role in Corrosion Inhibition

A notable application of derivatives similar to this compound is in the field of corrosion inhibition. New α-aminophosphonic acids, which share a structural similarity, demonstrated significant inhibition efficiency on the corrosion of mild steel in acidic solutions. This highlights the potential application of these compounds in protecting industrial materials (Djenane et al., 2019).

Contributions to Molecular and Crystal Engineering

Research has also delved into the modification of 3-(4-nitrophenyl)-2-phenylacrylic acid derivatives, closely related to this compound, for changes in crystal symmetry. This work is crucial for developing materials with specific optical properties and could have implications in fields like optoelectronics (Kuleshova et al., 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)14(16(17)18)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIYKYUBHWCPTK-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C(=C\C2=CC=CC=C2)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)